2-Chloro-6-isopropoxyisonicotinic acid
Overview
Description
2-Chloro-6-isopropoxyisonicotinic acid is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 . It is used for research purposes and is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-isopropoxyisonicotinic acid consists of 14 heavy atoms, 6 of which are aromatic . It has 3 rotatable bonds, 4 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
2-Chloro-6-isopropoxyisonicotinic acid has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.561 mg/ml . It has a Log Po/w (SILICOS-IT) of 1.88 .Scientific Research Applications
1. Role as an Intermediate in Herbicide Production
2-Chloro-6-isopropoxyisonicotinic acid is an important intermediate in the production of certain herbicides. For example, 2-Chloro-6-mercaptobenzoic acid, a related compound, is used as an intermediate for pyrithiobac sodium, a widely used herbicide. The analysis and quality control of these intermediates are critical for the efficient and safe production of herbicides (Yan-pin, 2013).
2. Biomedical Applications
Some compounds similar to 2-Chloro-6-isopropoxyisonicotinic acid, like chlorogenic acid, have been studied for their biomedical applications. Chlorogenic acid exhibits a range of health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. These properties make it a potential candidate for applications in the pharmaceutical and food industries (Santana-Gálvez et al., 2017).
3. Use in Radiolabeling and Diagnostic Imaging
Compounds structurally similar to 2-Chloro-6-isopropoxyisonicotinic acid, like 6-Hydrazinonicotinic acid (HYNIC) and its analogs, are used as bifunctional chelators for technetium in the field of radiolabeling. These compounds are essential in creating bioconjugates for diagnostic imaging, particularly with technetium-99m, which is a widely used radioactive tracer in medical imaging (Meszaros et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound has a high gastrointestinal absorption and can permeate the blood-brain barrier . It also inhibits CYP1A2, an enzyme involved in drug metabolism .
Pharmacokinetics
2-Chloro-6-isopropoxyisonicotinic acid exhibits high gastrointestinal absorption and is capable of permeating the blood-brain barrier . The compound’s skin permeation is low .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
2-chloro-6-propan-2-yloxypyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5(2)14-8-4-6(9(12)13)3-7(10)11-8/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSKFVJOAFNZIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CC(=C1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655661 | |
Record name | 2-Chloro-6-[(propan-2-yl)oxy]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108994-42-9 | |
Record name | 2-Chloro-6-(1-methylethoxy)-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108994-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-[(propan-2-yl)oxy]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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